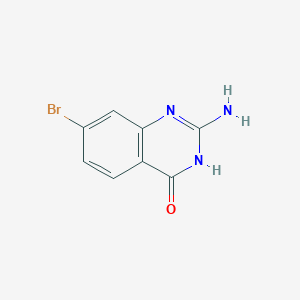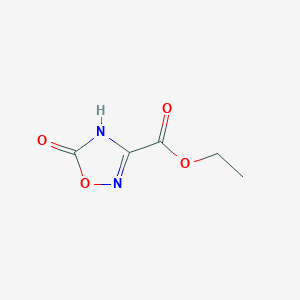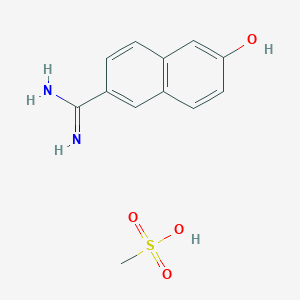
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide
Descripción general
Descripción
“4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide” is a chemical compound with the linear formula C10H9NOS . It belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide” is characterized by a thiazole ring substituted at positions 2, 4, and 5 . The molecular weight of the compound is 191.253 g/mol .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.25 g/mol . It has a topological polar surface area of 61.4 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound’s complexity, as computed by Cactvs, is 168 .
Aplicaciones Científicas De Investigación
-
- Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized in the lab and then tested in vitro or in vivo for their biological activity .
- The outcomes of these studies also vary widely, but in general, many thiazole derivatives have shown promising results in preclinical or clinical trials .
-
- A specific thiazole derivative, 7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088), has been evaluated as a transforming growth factor-β (TGF-β) type I receptor inhibitor for the treatment of alopecia .
- The compound was synthesized and tested for its ability to inhibit TGF-β-induced Smad2/3 phosphorylation at a cellular level .
- The compound showed good enzyme inhibitory activity (IC50 = 4.8 nM) and inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level (IC50 = 17 nM) .
Propiedades
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS.BrH/c1-7-6-13-10(11-7)8-2-4-9(12)5-3-8;/h2-6,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSROIZJLXYMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,3-thiazol-2-yl)phenol hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384416.png)
![1-(2-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384417.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B1384420.png)
![2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1384421.png)


![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)

![2-Amino-7-bromo-1H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384432.png)

![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)

